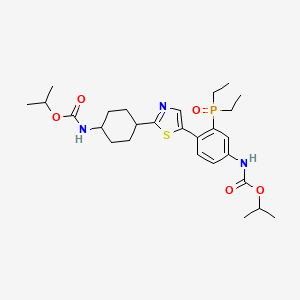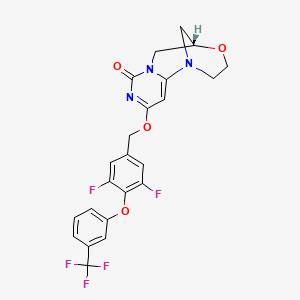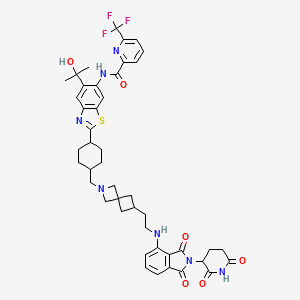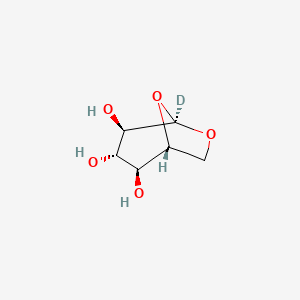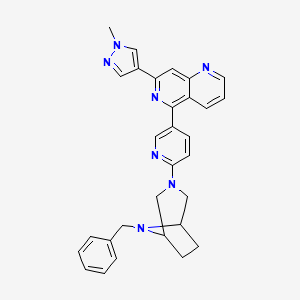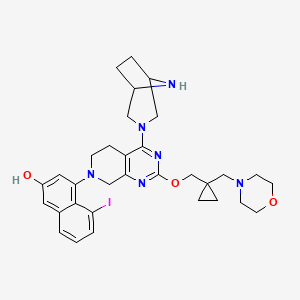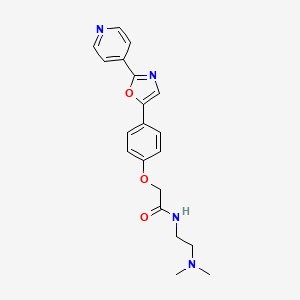
LysoSensor PDMPO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LysoSensor PDMPO involves the preparation of 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and reliability of the product for research applications .
Análisis De Reacciones Químicas
Types of Reactions
LysoSensor PDMPO undergoes protonation and deprotonation reactions depending on the pH of its environment. This protonation relieves the fluorescence quenching of the dye by its weak base side chain, resulting in an increase in fluorescence intensity .
Common Reagents and Conditions
The compound is commonly used in anhydrous dimethyl sulfoxide (DMSO) solutions and is stored under desiccated conditions to prevent degradation. It is stable when stored at low temperatures and protected from light .
Major Products Formed
The major products formed from the reactions of this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties depending on the pH of the environment .
Aplicaciones Científicas De Investigación
LysoSensor PDMPO is widely used in scientific research for studying the pH of acidic organelles in live cells. Its applications include:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in fluorescence imaging to study the dynamics of lysosomes and other acidic compartments within cells.
Medicine: Utilized in research on lysosomal storage diseases and other conditions involving acidic organelles.
Industry: Applied in the development of diagnostic tools and assays for monitoring cellular pH .
Mecanismo De Acción
LysoSensor PDMPO exerts its effects through a pH-dependent mechanism. In weakly acidic organelles, it produces blue fluorescence, while in more acidic lysosomes, it shifts to yellow fluorescence. This dual-excitation and dual-emission property allows for precise measurement of pH changes within cells .
Comparación Con Compuestos Similares
Similar Compounds
LysoTracker Probes: These are also fluorescent acidotropic probes used for labeling and tracking acidic organelles in live cells.
Other LysoSensor Probes: LysoSensor Blue DND-167, LysoSensor Green DND-189, and LysoSensor Green DND-153 are similar compounds that differ in their fluorescence properties and pKa values.
Uniqueness
LysoSensor PDMPO is unique due to its dual-excitation and dual-emission spectral peaks that are pH-dependent. This property allows for more accurate and versatile applications in fluorescence imaging and pH measurement compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H22N4O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2-[4-(2-pyridin-4-yl-1,3-oxazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-15(4-6-17)18-13-23-20(27-18)16-7-9-21-10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |
Clave InChI |
GBNYRJDCNJBULM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
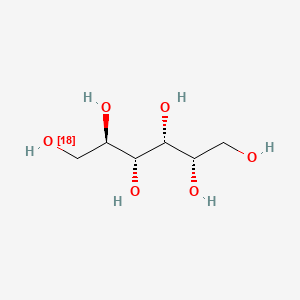

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
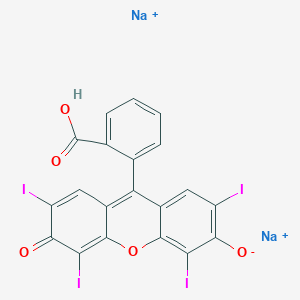
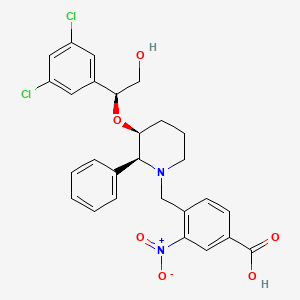
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
